molecular formula C14H18FNO5S B2745248 Tert-butyl 6-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate CAS No. 2411195-23-6

Tert-butyl 6-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

Cat. No.: B2745248
CAS No.: 2411195-23-6
M. Wt: 331.36
InChI Key: DZSZYURAORSDGQ-UHFFFAOYSA-N
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Description

Tert-butyl 6-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

The synthesis of tert-butyl 6-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorosulfonyloxy Group: The fluorosulfonyloxy group can be introduced through a sulfonylation reaction using a fluorosulfonyl chloride reagent.

    Protection of the Carboxylate Group: The carboxylate group is protected using a tert-butyl ester to prevent unwanted reactions during subsequent steps.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Tert-butyl 6-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyloxy group can be substituted with nucleophiles such as amines or thiols to form new derivatives.

    Reduction Reactions: The compound can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids or ketones.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 6-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 6-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The isoquinoline core can interact with biological receptors, influencing various cellular pathways.

Comparison with Similar Compounds

Tert-butyl 6-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate can be compared with other isoquinoline derivatives, such as:

    Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2-carboxylate: This compound has a bromine atom instead of a fluorosulfonyloxy group, leading to different reactivity and applications.

    Tert-butyl 6-chloro-3,4-dihydroisoquinoline-2-carboxylate:

Properties

IUPAC Name

tert-butyl 6-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO5S/c1-14(2,3)20-13(17)16-7-6-10-8-12(21-22(15,18)19)5-4-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSZYURAORSDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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